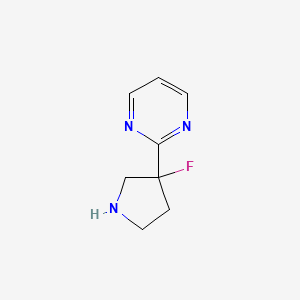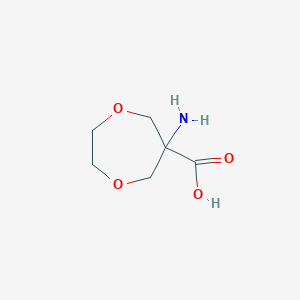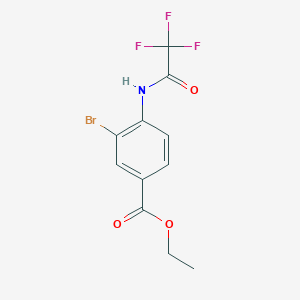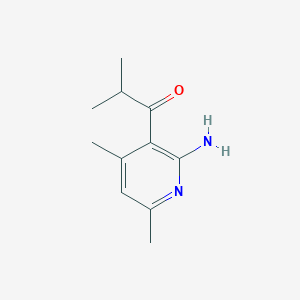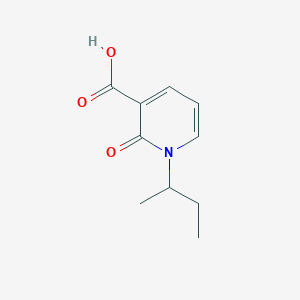
1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound belonging to the class of dihydropyridines. This compound is characterized by a sec-butyl group attached to the nitrogen atom of a dihydropyridine ring, which also contains a carboxylic acid and a keto group. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry, where they serve as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The reaction proceeds through the formation of an intermediate dihydropyridine, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like carbodiimides.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Esters and amides.
Scientific Research Applications
1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.
Nicardipine: Used for its potent vasodilatory effects in the management of hypertension.
Uniqueness: 1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its sec-butyl group and carboxylic acid functionality can influence its solubility, bioavailability, and interaction with biological targets.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-butan-2-yl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-3-7(2)11-6-4-5-8(9(11)12)10(13)14/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
FCVMHPCEWSXDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC=C(C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


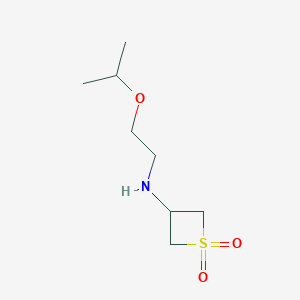
![4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12999606.png)
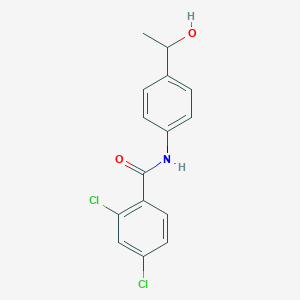
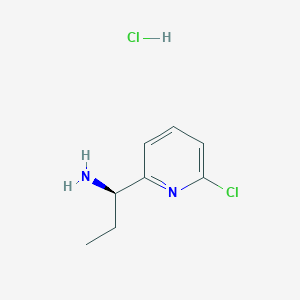
![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B12999622.png)


![(3-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B12999652.png)


